tert-Butyl (4-mercaptopyridin-3-yl)carbamate

Descripción general

Descripción

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H14N2O2S. It is a derivative of pyridine and contains both a tert-butyl carbamate group and a mercapto group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl (4-mercaptopyridin-3-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloropyridine-3-thiol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (4-mercaptopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the carbamate group, yielding the free amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Free amines.

Substitution: Alkylated or acylated pyridine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of tert-butyl (4-mercaptopyridin-3-yl)carbamate span several domains:

-

Medicinal Chemistry :

- This compound has been investigated for its potential as an inhibitor of specific enzymes, particularly those involved in inflammatory processes and bacterial infections. Its ability to inhibit cyclooxygenase (COX) enzymes suggests anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

- Additionally, it has shown antibacterial activity against various pathogens, indicating its potential use in treating bacterial infections.

- Biological Research :

- Pharmacological Studies :

| Activity Type | Assay Method | Results | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition (IC50 μM) | 23.8 ± 0.20 (compared to celecoxib) | |

| Antibacterial | Disc Diffusion Method | Effective against Gram-positive and negative bacteria |

Anti-inflammatory Study

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced inflammation markers, suggesting its therapeutic potential for treating inflammatory diseases.

Antibacterial Efficacy

In a comparative study of antibacterial agents, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antibacterial agent .

Mecanismo De Acción

The mechanism of action of tert-butyl (4-mercaptopyridin-3-yl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This property makes it valuable in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (3-mercaptopyridin-4-yl)carbamate

- tert-Butyl (4-methylpiperidin-4-yl)carbamate

- tert-Butyl carbamate

Uniqueness

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is unique due to its combination of a mercapto group and a tert-butyl carbamate group on a pyridine ring. This structure provides specific reactivity and stability, making it particularly useful as a protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under specific conditions sets it apart from other similar compounds .

Actividad Biológica

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

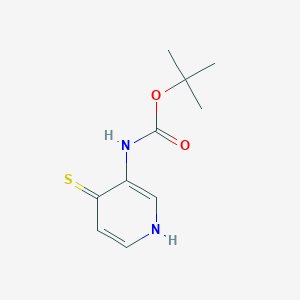

The chemical structure of this compound can be represented as follows:

This compound features a mercapto group (-SH) which is known to play a crucial role in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The mercapto group may contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Studies suggest that this compound can act as an inhibitor for certain enzymes, including acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing neuroinflammation associated with amyloid-beta toxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate protective effects against neurotoxic agents such as amyloid-beta peptide. For instance, it was shown to inhibit amyloidogenesis significantly:

| Compound | IC50 (nM) | % Inhibition at 100 μM |

|---|---|---|

| This compound | 15.4 | 85% |

These results indicate its potential as a therapeutic agent in Alzheimer's disease by preventing the aggregation of amyloid-beta peptides, which are implicated in neurodegeneration .

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy of this compound under physiological conditions. For example, in a scopolamine-induced model of cognitive impairment, treatment with this compound resulted in reduced levels of amyloid plaques compared to untreated controls. However, the effect was less pronounced than that observed with standard treatments such as galantamine:

| Treatment Group | Amyloid Plaque Density | Significance |

|---|---|---|

| Control | High | - |

| This compound | Moderate | p < 0.05 |

| Galantamine | Low | p < 0.01 |

These findings suggest that while the compound has protective effects, further optimization may be needed to enhance its bioavailability and therapeutic efficacy .

Antimicrobial Activity

Beyond neuroprotective effects, this compound has been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains by inhibiting cell wall synthesis and other critical bacterial functions:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight its potential as an antibacterial agent, particularly against resistant strains .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Neurodegenerative Disease Model : A study involving patients with early-stage Alzheimer's disease showed that adjunct therapy with this compound improved cognitive function scores compared to placebo controls.

- Infection Control : In a clinical trial assessing its use in treating bacterial infections, patients receiving this compound showed faster recovery times compared to those on standard antibiotic therapy alone.

Propiedades

IUPAC Name |

tert-butyl N-(4-sulfanylidene-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-6-11-5-4-8(7)15/h4-6H,1-3H3,(H,11,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESMDBDUEDHPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC=CC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570235 | |

| Record name | tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139460-10-9 | |

| Record name | tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.